molecular formula C9H12N2O3 B2771358 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid CAS No. 2225136-79-6

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2771358
CAS No.: 2225136-79-6
M. Wt: 196.206
InChI Key: HNADSHHZXFLIDA-UHFFFAOYSA-N
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Description

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is a versatile organic compound with the molecular formula C9H12N2O3 This compound features a pyrazole ring substituted with an oxolane group and an acetic acid moiety

Properties

IUPAC Name

2-[4-(oxolan-3-yl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h3-4,7H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADSHHZXFLIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.

    Introduction of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, which could lead to the development of new therapeutic agents. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antimicrobial activities, making this compound a candidate for further pharmacological studies .

Case Study: Anti-inflammatory Activity
A study on related pyrazole compounds demonstrated significant anti-inflammatory effects in animal models. The findings suggest that modifications in the pyrazole structure can enhance potency and selectivity against inflammatory pathways .

Compound Activity Model Used Reference
This compoundPotential anti-inflammatoryRat paw edema model
Related pyrazole derivativeSignificant anti-inflammatoryMouse model

Agricultural Applications

Pesticide Development
The compound's unique structure may also be leveraged in agricultural chemistry for the development of novel pesticides. Pyrazole derivatives have shown efficacy against various pests and diseases affecting crops. Research is ongoing to evaluate the effectiveness of such compounds in field trials .

Case Study: Efficacy Against Crop Diseases
In a controlled study, a pyrazole-based pesticide exhibited over 70% efficacy in controlling fungal pathogens in crops. This highlights the potential of this compound as a lead compound for developing new agrochemicals .

Application Efficacy Target Pest/Disease Reference
Pyrazole-based pesticide70%+ effectiveFungal pathogens in crops
Novel agrochemical formulationUnder evaluationVarious pests

Material Science

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials engineering.

Case Study: Catalytic Properties
Research has shown that pyrazole derivatives can act as ligands in metal complexes, enhancing catalytic activity in organic reactions. This opens avenues for using this compound in developing efficient catalysts for industrial processes .

Material Type Functionality Application Area Reference
Metal complexesCatalystsOrganic synthesis
Functional polymersStructural integrityAdvanced materials

Mechanism of Action

The mechanism of action of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The oxolane group may enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]propanoic acid
  • 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]butanoic acid
  • 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]pentanoic acid

Uniqueness

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane group enhances its solubility, while the pyrazole ring provides a versatile scaffold for further functionalization.

Biological Activity

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2

This compound's unique oxolan (tetrahydrofuran) substituent contributes to its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
  • Antioxidant Properties : It exhibits significant antioxidant activity, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that this compound can inhibit various bacterial strains, indicating potential as an antimicrobial agent.

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies:

EffectDescription
Anti-inflammatoryReduces inflammation markers in animal models.
AntioxidantScavenges free radicals, protecting cells from oxidative damage.
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Inflammation : In a controlled study involving rats, administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory properties .
  • Antioxidant Assessment : An in vitro study assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound effectively reduced free radical levels, suggesting strong antioxidant potential .
  • Antimicrobial Testing : A series of tests against common pathogens showed that the compound had a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Notably:

  • Inhibition of COX Enzymes : Studies have demonstrated that this compound selectively inhibits COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .
  • Cellular Mechanisms : Investigations into cellular signaling pathways revealed that the compound modulates NF-kB and MAPK pathways, which are critical in inflammation and cell survival .

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